Synthesis and characterization of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
Synthesis and characterization of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded overview of the synthesis and characterization of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide. This compound belongs to the hydrazide class of molecules, which are recognized as crucial synthons for constructing various heterocyclic systems and are known to possess a wide range of biological activities.[1][2] The narrative moves beyond a simple recitation of protocols to explain the underlying chemical principles, justify experimental choices, and provide a self-validating framework for its successful preparation and structural elucidation. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering both detailed methodologies and the scientific rationale necessary for their effective implementation.
Strategic Approach to Synthesis
The molecular architecture of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide lends itself to a straightforward and efficient two-step synthetic pathway. The strategy hinges on the formation of two key bonds: an ether linkage and an amide-like hydrazide linkage.
Retrosynthetic Analysis: Our approach involves a logical disconnection of the target molecule. The hydrazide functional group is retrosynthetically derived from an ester, a common and reliable transformation.[1] This intermediate ester, in turn, can be formed via a nucleophilic substitution reaction between a phenoxide and an alkyl halide, a classic Williamson ether synthesis.
This leads to a two-step forward synthesis:
-
Step I: Etherification. Synthesis of the intermediate, ethyl 2-(3-methyl-4-nitrophenoxy)acetate, via the reaction of 3-methyl-4-nitrophenol with ethyl chloroacetate.
-
Step II: Hydrazinolysis. Conversion of the synthesized ester into the target acetohydrazide via reaction with hydrazine hydrate.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocols & Mechanistic Insights
Step I: Synthesis of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate
This reaction proceeds via a Williamson ether synthesis, an SN2 reaction. The phenolic proton of 3-methyl-4-nitrophenol is acidic and is readily removed by a moderately strong base, such as anhydrous potassium carbonate. The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic methylene carbon of ethyl chloroacetate, displacing the chloride leaving group to form the ether linkage.
Causality Behind Experimental Choices:
-
Solvent: Acetone is an ideal solvent for this reaction. It is a polar aprotic solvent, which effectively solvates the potassium phenoxide cation without interfering with the nucleophilicity of the phenoxide anion. Its boiling point (56 °C) allows for the reaction to be conducted at a moderate temperature, promoting a reasonable reaction rate without causing degradation of the starting materials.
-
Base: Anhydrous potassium carbonate is used as the base. It is strong enough to deprotonate the phenol but not so strong as to cause hydrolysis of the ester product. Its insolubility in acetone helps in driving the reaction forward and simplifies the work-up procedure, as it can be easily removed by filtration.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the SN2 reaction to proceed to completion in a timely manner.
Detailed Experimental Protocol:
-
To a solution of 3-methyl-4-nitrophenol (0.01 mol) in dry acetone (50 mL), add anhydrous potassium carbonate (0.02 mol).
-
To this suspension, add ethyl chloroacetate (0.011 mol) dropwise with continuous stirring.
-
Heat the reaction mixture under reflux for approximately 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the residue with a small amount of acetone.
-
Evaporate the solvent from the combined filtrate under reduced pressure to obtain the crude ester.
-
The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol if necessary.
Step II: Synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide
This step involves the nucleophilic acyl substitution of the ethoxy group of the ester by hydrazine. Hydrazine is a strong nucleophile and readily attacks the electrophilic carbonyl carbon of the ester. This reaction, known as hydrazinolysis, is the most common and direct method for preparing hydrazides from their corresponding esters.[1]
Causality Behind Experimental Choices:
-
Reagent: Hydrazine hydrate (NH₂NH₂·H₂O) is the source of the hydrazine nucleophile. A slight excess is often used to ensure the complete conversion of the ester.
-
Solvent: Ethanol is an excellent solvent choice as it dissolves both the starting ester and the hydrazine hydrate, creating a homogeneous reaction medium.[1] It is also easy to remove post-reaction.
-
Reflux: As with the first step, heating under reflux accelerates the reaction, ensuring it reaches completion within a few hours.
Detailed Experimental Protocol:
-
Dissolve the crude ethyl 2-(3-methyl-4-nitrophenoxy)acetate (0.01 mol) in ethanol (30 mL) in a round-bottom flask.
-
Add hydrazine hydrate (99%, 0.02 mol) to the solution.[1]
-
Heat the mixture on a water bath under reflux for 4-6 hours.
-
Reduce the volume of the solvent by distillation.
-
Upon cooling the concentrated solution, the solid product, 2-(3-Methyl-4-nitrophenoxy)acetohydrazide, will crystallize out.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.
Caption: Experimental workflow for the two-step synthesis.
Comprehensive Characterization
Structural confirmation and purity assessment are paramount. A combination of spectroscopic and physical methods provides a self-validating system to unequivocally identify the final product.
Physicochemical Properties
A sharp melting point is a primary indicator of a pure crystalline compound. The yield provides a measure of the efficiency of the synthesis.
| Property | Expected Observation | Significance |
| Appearance | Crystalline solid (e.g., colorless or pale yellow needles) | Qualitative assessment |
| Yield | Typically > 70-80% for this type of reaction sequence | Reaction efficiency |
| Melting Point | A sharp, defined range (e.g., 150-152 °C). A broad range indicates impurities.[3] | Purity assessment |
| Solubility | Sparingly soluble in cold ethanol, soluble in hot ethanol, DMSO, and DMF.[4] | Aids in purification/analysis |
Spectroscopic Analysis
3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides direct evidence for the formation of the hydrazide from the ester intermediate.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| 3300 - 3200 | N-H Stretching (asymmetric & symmetric) | Two distinct sharp to medium bands, characteristic of the -NH₂ group. |
| 3150 - 3050 | N-H Stretching (amide) | A medium band from the -C(=O)NH- proton. |
| 1680 - 1650 | C=O Stretching (Amide I) | A very strong, sharp absorption, confirming the carbonyl group.[5] |
| 1620 - 1580 | N-H Bending (Amide II) | A strong band, characteristic of the hydrazide linkage. |
| 1530 - 1500 | NO₂ Asymmetric Stretching | A very strong absorption, confirming the presence of the nitro group. |
| 1350 - 1330 | NO₂ Symmetric Stretching | A strong absorption, also confirming the nitro group. |
| 1250 - 1200 | C-O-C Asymmetric Stretching | A strong band indicating the aryl-alkyl ether linkage. |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, serving as the definitive method for structural elucidation.[6][7] Spectra are typically recorded in a deuterated solvent like DMSO-d₆.
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.4 | Broad s | 1H | -C(=O)NH - | The amide proton is deshielded and often exchanges with D₂O. |
| ~7.9 | d | 1H | Ar-H (ortho to NO₂) | Deshielded by the electron-withdrawing nitro group. |
| ~7.3 | d | 1H | Ar-H (ortho to -CH₃) | Less deshielded proton on the aromatic ring. |
| ~7.1 | s | 1H | Ar-H (meta to NO₂) | Aromatic proton with minimal coupling. |
| ~4.8 | s | 2H | -O-CH₂ -C=O | Methylene protons adjacent to the electronegative oxygen and carbonyl group. |
| ~4.4 | Broad s | 2H | -NH-NH₂ | The terminal amine protons are deshielded and often exchange with D₂O. |
| ~2.3 | s | 3H | Ar-CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C =O | Carbonyl carbon in an amide environment. |
| ~155 | Ar-C -O | Aromatic carbon attached to the ether oxygen. |
| ~142 | Ar-C -NO₂ | Aromatic carbon attached to the nitro group. |
| ~135 - 120 | Aromatic C H | Signals for the various protonated aromatic carbons. |
| ~128 | Ar-C -CH₃ | Aromatic carbon attached to the methyl group. |
| ~67 | -O-CH₂ -C=O | Methylene carbon adjacent to the ether oxygen. |
| ~17 | Ar-CH₃ | Methyl carbon. |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.
-
Molecular Ion (M⁺): For C₉H₁₁N₃O₄, the expected exact mass is approximately 225.07 g/mol . The mass spectrum should show a prominent peak at m/z = 225, corresponding to the molecular ion.
-
Key Fragmentation Patterns: Common fragmentation pathways for such molecules include α-cleavage and McLafferty rearrangements where applicable.[8] Likely fragments would correspond to:
-
Loss of the hydrazinyl group (-NHNH₂)
-
Cleavage of the ether bond to give the 3-methyl-4-nitrophenoxy radical or cation.
-
Loss of the nitro group (-NO₂).[9]
-
Conclusion
The synthesis of 2-(3-Methyl-4-nitrophenoxy)acetohydrazide is a robust and reproducible two-step process that utilizes fundamental reactions in organic chemistry. The provided protocols, grounded in established chemical principles, offer a reliable pathway to obtain the target compound in high purity and yield. The comprehensive characterization workflow, employing a suite of spectroscopic and physical techniques, ensures a self-validating system for structural confirmation. This guide serves as a foundational resource for researchers aiming to synthesize this and related acetohydrazide derivatives for applications in medicinal chemistry, materials science, and beyond.
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